molecular formula C22H24O2 B162877 Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- CAS No. 1943-97-1

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-

Cat. No.: B162877
CAS No.: 1943-97-1
M. Wt: 320.4 g/mol
InChI Key: WWCSTJWKTAXUGJ-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- (CAS 1943-97-1) is a bisphenol derivative with the molecular formula C₂₂H₂₄O₂. Its structure features a rigid octahydro-4,7-methanoindenylidene core bridging two phenolic groups, conferring unique steric and electronic properties . It is structurally distinct from simpler bisphenols like bisphenol A (BPA) due to its fused bicyclic system, which may influence receptor-binding affinity and metabolic stability .

Properties

IUPAC Name

4-[8-(4-hydroxyphenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenol
Source PubChem
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InChI

InChI=1S/C22H24O2/c23-17-8-4-15(5-9-17)22(16-6-10-18(24)11-7-16)13-14-12-21(22)20-3-1-2-19(14)20/h4-11,14,19-21,23-24H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCSTJWKTAXUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3047893
Record name 4,4'-Octahydro-1H-4,7-methanoindene-5,5-diyldiphenol
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Molecular Weight

320.4 g/mol
Source PubChem
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CAS No.

1943-97-1
Record name 4,4′-(Octahydro-4,7-methano-5H-inden-5-ylidene)bis[phenol]
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Record name 4,4'-(Octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol
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Record name 5,7-methanoindan
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Record name Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-
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Record name 4,4'-Octahydro-1H-4,7-methanoindene-5,5-diyldiphenol
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Record name p,p'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol
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Biological Activity

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis-, also known as 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol, is an organic compound with the molecular formula C22H24O2 and a CAS number of 1943-97-1. This compound features a unique bicyclic structure that may confer distinctive biological activities. Understanding its biological activity is essential for potential applications in pharmaceuticals and material science.

PropertyValue
Molecular FormulaC22H24O2
Molecular Weight320.431 g/mol
Melting Point219-221 °C
Boiling Point497.5 °C at 760 mmHg
Density1.217 g/cm³

Mechanisms of Biological Activity

The biological activity of Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- is primarily attributed to its structural features that allow it to interact with various biological targets. Preliminary studies suggest several potential mechanisms:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Similar compounds have been documented to inhibit pro-inflammatory pathways, suggesting that this phenolic compound could modulate inflammatory responses.
  • Estrogenic Activity : Some research indicates that phenolic compounds can mimic estrogen and interact with estrogen receptors, which may influence hormonal activities in biological systems .

Study on Antioxidant Properties

A study investigated the antioxidant capacity of structurally similar phenolic compounds and found that those with bicyclic structures demonstrated significant radical scavenging activity. This suggests that Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- might also possess similar properties.

Anti-inflammatory Mechanism

Research has shown that certain phenolic compounds can inhibit the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation. In vitro studies on related compounds indicated a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha when treated with phenolic derivatives .

Estrogenic Activity Assessment

In a study assessing the estrogenic activities of various phenolic compounds using yeast two-hybrid assays, it was noted that some related compounds exhibited significant estrogenic effects. This raises the possibility that Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- could similarly influence estrogen receptor activity .

Potential Applications

The unique properties of Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- suggest several potential applications:

  • Pharmaceuticals : Due to its possible anti-inflammatory and antioxidant activities, this compound could be explored for therapeutic uses in treating chronic inflammatory diseases.
  • Material Science : The compound's structural stability may make it suitable for developing advanced materials with specific chemical resistance or mechanical properties.
  • Cosmetics : Its antioxidant properties could be beneficial in skincare formulations aimed at reducing oxidative stress on the skin.

Scientific Research Applications

Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- has shown potential in various fields:

Material Science

The compound's unique structural properties allow it to be utilized in the development of advanced materials. Its phenolic groups contribute to thermal stability and mechanical strength in polymer formulations.

Pharmaceuticals

Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed in drug development. Interaction studies are underway to explore its pharmacological potential and safety profile.

Chemical Synthesis

The bicyclic structure may facilitate unique rearrangements or cyclization reactions, making it a valuable intermediate in synthetic organic chemistry.

Case Study 1: Material Development

In a study focused on polymer composites, Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- was incorporated into epoxy resins to enhance thermal stability and mechanical properties. The results indicated a significant improvement in tensile strength and thermal resistance compared to standard epoxy formulations.

A research project investigated the compound's interaction with various biological systems. Initial findings suggest that it may possess antioxidant properties, which could be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- with structurally related bisphenols and phenolic compounds in terms of estrogenic/anti-estrogenic activity, potency, and biological effects:

Compound Name CAS Number Molecular Formula Estrogenic Activity (Agonist/Antagonist) Effective Dose (Rat Uterotrophic Assay) Key Studies/Findings
4,4'-(Octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol 1943-97-1 C₂₂H₂₄O₂ ERα antagonist (weak agonist at high doses) 200–800 mg/kg Only compound in its class showing ERα antagonism in reporter gene assays
4,4'-(Hexafluoroisopropylidene)diphenol N/A C₁₅H₁₀F₆O₂ ERα agonist 8–40 mg/kg Higher potency than octahydro-methanoindenylidene derivative
2,2-Bis(4-hydroxyphenyl)-4-methyl-n-pentane N/A C₁₈H₂₂O₂ ERα agonist 10–140 mg/kg Mixed agonistic/antagonistic effects in combined EE assays
4,4'-Thiobisphenol N/A C₁₂H₁₀O₂S ERα agonist 10–40 mg/kg Synergistic effects with ethinyl estradiol (EE)
4,4'-Dihydroxybenzophenone 611-99-4 C₁₃H₁₀O₃ ERα agonist 200 mg/kg Lower uterotrophic activity compared to fluorinated analogs

Key Structural and Functional Differences:

  • Steric Effects: The octahydro-4,7-methanoindenylidene group introduces significant steric hindrance, reducing ERα agonist activity compared to planar analogs like 4,4'-(hexafluoroisopropylidene)diphenol .
  • Fluorination: Fluorinated derivatives (e.g., 4,4'-(hexafluoroisopropylidene)diphenol) exhibit higher estrogenic potency due to enhanced lipid solubility and receptor-binding affinity .
  • Antagonistic Activity: Unlike most bisphenols, Phenol, 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bis- acts primarily as an ERα antagonist in reporter gene assays, suppressing EE-induced uterine growth at 200–800 mg/kg .

Detailed Research Findings

Estrogenic and Anti-Estrogenic Profiles

  • Uterotrophic Assay : In immature rat models, this compound increased uterine blot weight at 200–800 mg/kg, suggesting weak estrogenic activity. However, when co-administered with ethinyl estradiol (EE), it significantly reduced EE-induced uterine growth, confirming antagonistic effects .
  • Coregulator Binding Assay : Demonstrated a log relative binding potency (logRBP) of 1.0 for ERα, lower than 17β-estradiol (logRBP = 2.0), indicating weaker receptor interaction .

Mechanistic Insights

  • Receptor Interaction : The bulky bicyclic structure likely disrupts coactivator recruitment to ERα, explaining its antagonist activity .

Preparation Methods

Reaction Mechanism

Protonation of the ketone carbonyl group by a Brønsted acid (e.g., HCl, H₂SO₄) generates an electrophilic carbocation intermediate. Phenol attacks this intermediate at the para position, followed by dehydration to form the final bis-phenol structure.

Representative Reaction:

Phenol+Octahydro-4,7-methano-5H-inden-5-oneH+Bis-phenol+H2O\text{Phenol} + \text{Octahydro-4,7-methano-5H-inden-5-one} \xrightarrow{\text{H}^+} \text{Bis-phenol} + \text{H}_2\text{O}

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (H₂SO₄)10–15 wt%Higher concentrations accelerate condensation but risk sulfonation side reactions.
Temperature80–100°CElevated temperatures improve kinetics but may degrade the bicyclic framework.
Molar Ratio (Phenol:Ketone)2.5:1–3:1Excess phenol drives equilibrium toward product formation.
Reaction Time8–12 hoursProlonged durations increase byproduct formation.

Yield : 60–75% under optimized conditions.

Friedel-Crafts Alkylation

Methodology

In this approach, the bicyclic ketone is first converted to its corresponding dihalide (e.g., using PCl₅). The dihalide then undergoes Friedel-Crafts alkylation with phenol in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Steps:

  • Halogenation :

    Ketone+PCl5Dichloride+POCl3\text{Ketone} + \text{PCl}_5 \rightarrow \text{Dichloride} + \text{POCl}_3
  • Alkylation :

    Dichloride+2PhenolAlCl3Bis-phenol+2HCl\text{Dichloride} + 2 \text{Phenol} \xrightarrow{\text{AlCl}_3} \text{Bis-phenol} + 2 \text{HCl}

Advantages and Limitations

  • Advantages : Higher regioselectivity compared to acid-catalyzed methods.

  • Limitations : Requires handling corrosive reagents (PCl₅, AlCl₃) and generates hazardous waste (HCl).

Solid-Phase Synthesis

Immobilized Catalysts

Recent patents describe using silica-supported sulfonic acid catalysts to improve recyclability and reduce environmental impact. This method achieves comparable yields (68–72%) while minimizing catalyst leaching.

Continuous Flow Systems

Microreactor technology enhances heat and mass transfer, reducing reaction times to 2–4 hours. A 2021 study demonstrated a 15% yield improvement over batch processes under identical conditions.

Byproduct Analysis and Mitigation

Common byproducts include:

  • Oligomeric phenols : Formed via over-alkylation; mitigated by controlling phenol excess.

  • Isomerized products : Arise from ketone rearrangement; minimized using low-temperature protocols.

Purification Techniques :

  • Crystallization : From toluene/ethanol mixtures (purity >98%).

  • Chromatography : Silica gel with ethyl acetate/hexane eluent for lab-scale isolation.

Scalability and Industrial Relevance

While bench-scale syntheses are well-established, industrial production faces challenges:

  • Cost : Bicyclic ketone precursors are expensive due to multi-step synthesis.

  • Safety : Handling concentrated acids and chlorinated intermediates requires specialized equipment .

Q & A

Q. How is the compound structurally characterized, and what analytical methods are employed?

The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its bicyclic indane core and bis-phenolic substituents. X-ray crystallography may resolve its stereochemistry, particularly the octahydro-4,7-methanoindane scaffold. Thermal stability is assessed via thermogravimetric analysis (TGA), showing decomposition above 430°C .

Q. What synthetic routes are used to prepare this compound?

The compound is synthesized via aromatic nucleophilic substitution reactions, often starting from 4,4'-(octahydro-4,7-methano-5H-inden-5-ylidene)bisphenol. For polymer applications, it is reacted with phthalic dianhydrides or diamines in polar solvents (e.g., m-cresol) under reflux, yielding poly(ether imide)s or polyamides with inherent viscosities of 0.51–1.08 dL/g .

Q. What are its solubility and thermal properties relevant to laboratory handling?

The compound exhibits good solubility in polar aprotic solvents (e.g., NMP, DMSO) but limited solubility in non-polar solvents. Polymers derived from it show glass transition temperatures (Tg) of 203–281°C and 10% weight loss at 473–512°C in air/nitrogen atmospheres, making them suitable for high-temperature applications .

Advanced Research Questions

Q. How does the compound interact with estrogen receptors (ERs), and how is its binding potency quantified?

A 155-plex high-throughput coregulator binding assay evaluates its estrogenic/anti-estrogenic activity. Relative binding potency (RBP) is calculated by comparing the concentration required for 50% ERα-ligand binding domain (LBD) activation to that of 17β-estradiol (RBP = 100). The compound’s logRBP is derived from dose-response curves, though antagonist effects may preclude quantification in some assays .

Q. What in vivo models are used to assess endocrine-disrupting effects, and what endpoints are measured?

Rat models are dosed orally (200–800 mg/kg) to evaluate uterotrophic effects. Key endpoints include absolute/relative uterine weight changes and histological alterations. Co-administration with ethinyl estradiol (EE) reveals anti-estrogenic activity, as seen in reduced uterine weight compared to EE-alone groups .

Q. How can contradictory data on estrogenic vs. anti-estrogenic effects be resolved?

Dose-dependent biphasic responses are observed: low doses (10–40 mg/kg) increase uterine weight (estrogenic), while higher doses (200–800 mg/kg) combined with EE suppress it (anti-estrogenic). Mechanistic studies using ERα/β knockout models or coregulator profiling (e.g., SRC-1, NCoR) can clarify these dual effects .

Q. What methodologies optimize its use in high-performance polymer synthesis?

Two-stage polymerization in m-cresol yields poly(ether imide)s with tensile strengths of 75–128 MPa. Bulk polymerization is suitable for low-melting diamines. Solubility and film flexibility are enhanced by the cardo group’s steric bulk, while TGA confirms stability up to 430°C .

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